molecular formula C10H4BrFN2 B460817 4-Bromo-2-fluorobenzalmalononitrile CAS No. 502496-31-3

4-Bromo-2-fluorobenzalmalononitrile

Cat. No.: B460817
CAS No.: 502496-31-3
M. Wt: 251.05g/mol
InChI Key: YKXHGAAQYXIMFI-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorobenzalmalononitrile is an organic compound belonging to the family of α, β-unsaturated nitriles. It is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluorobenzalmalononitrile typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with malononitrile in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluorobenzalmalononitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluorine substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Addition Reactions: The α, β-unsaturated nitrile group can undergo Michael addition reactions with nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Michael Addition: Reagents such as amines and thiols are used.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Addition: Formation of adducts with nucleophiles.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols

Scientific Research Applications

4-Bromo-2-fluorobenzalmalononitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluorobenzalmalononitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromophenyl)methylidene]propanedinitrile
  • 2-[(4-Fluorophenyl)methylidene]propanedinitrile
  • 2-[(4-Chlorophenyl)methylidene]propanedinitrile

Comparison

4-Bromo-2-fluorobenzalmalononitrile is unique due to the presence of both bromo and fluorine substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs .

Properties

IUPAC Name

2-[(4-bromo-2-fluorophenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrFN2/c11-9-2-1-8(10(12)4-9)3-7(5-13)6-14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXHGAAQYXIMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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